1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
Description
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative with a molecular formula of C25H27FN4O2 and an average molecular mass of 434.515 g/mol (monoisotopic mass: 434.2118 g/mol) . The compound features a pyrimidine core substituted with a 4-ethylphenoxy group at the 6-position and a piperidine-4-carboxamide moiety at the 1-position. The carboxamide nitrogen is further substituted with a 4-fluorobenzyl group. Its ChemSpider ID is 26317257, and it is identified under CAS number 1251688-12-6 .
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-2-18-5-9-22(10-6-18)32-24-15-23(28-17-29-24)30-13-11-20(12-14-30)25(31)27-16-19-3-7-21(26)8-4-19/h3-10,15,17,20H,2,11-14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBTSNWTKQTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.42 g/mol. The structural features include a pyrimidine ring, a piperidine moiety, and a fluorobenzyl group, which are critical for its biological interactions.
Research indicates that compounds containing piperidine and pyrimidine structures often exhibit diverse pharmacological activities. The specific biological mechanisms for this compound may involve:
- Tyrosinase Inhibition: Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production, thus suggesting potential applications in treating hyperpigmentation disorders .
- Antimicrobial Activity: The presence of the piperidine ring may enhance interactions with various biological targets, potentially leading to antimicrobial effects as observed in related studies .
In Vitro Studies
In vitro assays have demonstrated that derivatives with similar structures can exhibit significant inhibitory effects on tyrosinase activity, with IC50 values often in the low micromolar range. For instance, a related compound showed an IC50 of 0.18 μM against tyrosinase, indicating potent activity compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Case Studies
- Antimelanogenic Effects: In studies involving B16F10 melanoma cells, compounds structurally related to 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide exhibited significant antimelanogenic effects without cytotoxicity, highlighting their therapeutic potential in dermatological applications .
- Cytotoxicity Assessments: Further evaluations revealed that while some derivatives displayed effective enzyme inhibition, they also maintained low cytotoxic profiles in various cell lines, making them suitable candidates for further development as safe therapeutic agents .
Table 1: Biological Activity Summary of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and an ethylphenoxy group. Its molecular formula is , with a molecular weight of approximately 410.4 g/mol. The presence of fluorine and various functional groups contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of piperidine, including the compound , exhibit significant anticancer properties. The piperidine structure is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study:
A study explored the effects of similar piperidine derivatives on melanoma cells, demonstrating their potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell membranes or interfere with metabolic pathways.
Data Table: Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide | E. coli | 32 µg/mL |
| 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide | S. aureus | 16 µg/mL |
Neuropharmacological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Piperidine derivatives are often investigated for their effects on neurotransmitter systems.
Case Study:
Research has highlighted the potential of similar compounds in treating conditions like Alzheimer's disease by modulating acetylcholine levels . The specific interactions with cholinergic receptors could lead to improved cognitive function.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between piperidine derivatives and pyrimidine precursors. The efficiency and yield of these reactions are critical for scaling up production for pharmaceutical applications.
Synthesis Overview:
- Starting Materials: Piperidine, pyrimidine derivatives, and ethylphenol.
- Reagents: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used.
- Yield Optimization: Reaction conditions such as temperature and solvent choice are optimized to maximize yield.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxamides, which are frequently explored for their pharmacological versatility. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Pharmacological and Functional Comparisons
- Target Selectivity: The pyrimidine core in the target compound is a common feature in kinase inhibitors (e.g., BI01383298 , Capivasertib ). However, substitution patterns dictate specificity. For example, the 4-ethylphenoxy group may favor interactions with hydrophobic binding pockets, whereas the pyrrolopyrimidine in compound 24 or Capivasertib enhances π-π stacking with kinase ATP-binding sites. The 4-fluorobenzyl group in the target compound is shared with BI01383298 and compound 24 , suggesting a role in optimizing pharmacokinetics (e.g., metabolic stability, blood-brain barrier penetration).
- Therapeutic Potential: The target compound’s exact mechanism is unclear, but analogs like BI01383298 (sodium-coupled transporter inhibitor ) and Capivasertib (AKT inhibitor ) highlight the scaffold’s adaptability across disease areas. The SARS-CoV-2 inhibitory activity of (R)-N-(4-fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide demonstrates that piperidine-4-carboxamides can be tailored for antiviral applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide, and what experimental conditions optimize yield?
- The synthesis typically involves multi-step reactions:
Coupling of pyrimidine and piperidine moieties : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidine ring to the piperidine scaffold. Reaction conditions often require palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Functionalization of substituents : The 4-ethylphenoxy group is introduced via etherification, while the 4-fluorobenzyl amide is formed through carbodiimide-mediated coupling (e.g., DCC/DMAP) under anhydrous conditions .
- Optimization : Yields improve with precise temperature control (e.g., 60–80°C for coupling steps), anhydrous solvents (e.g., DMF or THF), and purification via flash chromatography or recrystallization .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
- X-ray crystallography resolves 3D conformation, confirming spatial arrangement of the piperidine ring and substituents .
- NMR spectroscopy :
- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyrimidine and fluorobenzyl groups) and piperidine CH₂ signals (δ 1.5–3.5 ppm) .
- ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and quaternary carbons in the pyrimidine ring .
- HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈FN₃O₂: 422.2145; observed: 422.2148) .
Q. What physicochemical properties (e.g., solubility, logP) influence its suitability for in vitro assays?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO >50 mg/mL) but poorly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4). Co-solvents (e.g., cyclodextrins) enhance bioavailability .
- logP : Calculated XlogP ~3.2 (via Molinspiration), indicating moderate lipophilicity suitable for membrane permeability .
- Thermal stability : Melting point >200°C (DSC analysis), suggesting solid-state stability under standard storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
- Core modifications :
- Replace the 4-ethylphenoxy group with bulkier substituents (e.g., 4-tert-butylphenoxy) to assess steric effects on receptor binding .
- Substitute the 4-fluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) .
- In vitro validation : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), ATP concentration in kinase assays, and incubation time .
- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
- Off-target profiling : Use broad-panel screening (e.g., Eurofins Cerep) to identify unintended interactions (e.g., GPCRs, ion channels) .
Q. How can computational modeling predict off-target effects or toxicity?
- QSAR models : Train algorithms on Tox21 datasets to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .
- Molecular dynamics simulations : Simulate binding to hERG channels (20 ns trajectories) to assess cardiac liability .
- ADMET prediction : Tools like SwissADME estimate BBB permeability (e.g., 0.85 Brain/Plasma ratio) and CYP450 inhibition risks (e.g., CYP3A4 IC₅₀ = 12 µM) .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating kinase inhibition potential?
- TR-FRET assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) using Z′-LYTE® kits .
- Cellular proliferation assays : Use MTT or CellTiter-Glo in cancer lines (e.g., MCF-7) with staurosporine as a positive control .
- Data normalization : Express activity as % inhibition relative to vehicle controls (n ≥ 3 replicates) .
Q. How should researchers handle discrepancies between computational binding predictions and experimental IC₅₀ values?
- Re-docking with flexible residues : Account for protein conformational changes using induced-fit docking (e.g., Schrödinger Suite) .
- Free energy calculations : Apply MM-GBSA to refine binding affinity predictions .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and ΔH directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
